Acetophenone-methyl-13C
Overview
Description
Synthesis Analysis
Acetophenone-methyl-13C can be synthesized through several methods. A notable approach involves the methylation of phenyldithiane with 13CH3I, leading to labeled acetophenone derivatives (Siegel & Seebach, 1980). Another method described the preparation of 1-phenylpropyne-2, 3-13C21 from methyl-13C iodide through a series of steps including acetophenone-2-13C (Renaud & Leitch, 1964).
Molecular Structure Analysis
The molecular structure of Acetophenone-methyl-13C has been analyzed through various spectroscopic techniques, including NMR. Studies on the nuclear magnetic resonance (NMR) of methyl-substituted acetophenones have provided insights into the steric hindrance and inhibited conjugation effects on the molecular structure (Buděšínský et al., 2004).
Chemical Reactions and Properties
Acetophenone derivatives, including Acetophenone-methyl-13C, participate in a variety of chemical reactions. For instance, ortho-manganation of substituted acetophenones has been employed to generate complexes useful in synthesis (Cooney et al., 1988). Moreover, the compound's involvement in reactions such as C-H bond amination demonstrates its reactivity and utility in organic synthesis (Ka-Ho Ng et al., 2013).
Physical Properties Analysis
The physical properties of Acetophenone-methyl-13C, including its spectroscopic characteristics, have been extensively studied. Investigations into the cooperative nature of internal rotational motions in acetophenone have been conducted, offering insights into the compound's physical behavior (De Luca et al., 2005).
Chemical Properties Analysis
Acetophenone-methyl-13C exhibits distinct chemical properties, influenced by its molecular structure and substituents. Studies on the conformational preferences of methyl-substituted acetophenones provide information on the chemical behavior and stability of these compounds (Schaefer et al., 1984).
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Studies : Acetophenone-methyl-13C has been used in studies involving NMR spectroscopy. For instance, Dhami and Stothers (1967) used 13C NMR to study substituted methyl benzoates, providing insights that could be applicable to acetophenones (Dhami & Stothers, 1967). Similarly, Torman et al. (1978) studied the chemical shielding tensors in acetophenone crystals using 13C NMR, highlighting its stable and symmetrical structure (Torman, Veeman, & Boer, 1978).
Synthetic Applications : Renaud and Leitch (1964) demonstrated the use of Acetophenone-methyl-13C in the preparation of complex organic molecules like 1-phenylpropyne-2,3-13C21 (Renaud & Leitch, 1964).
Biosynthesis Studies : Bringmann and Irmer (2008) discussed the biosynthetic convergence in acetogenic anthraquinones, using acetophenone derivatives as examples (Bringmann & Irmer, 2008).
Steric Inhibition Studies : Buděšínský et al. (2004) investigated the steric hindrance in methyl-substituted acetophenones using NMR, which can have implications for understanding molecular interactions (Buděšínský et al., 2004).
Structural Determination : De Luca et al. (2005) utilized dipolar couplings in acetophenone for structural determination in flexible molecules (De Luca et al., 2005).
Environmental Applications : Yu et al. (2018) studied the use of sludge-derived carbons modified with phosphoric acid for the degradation of acetophenone, indicating its role in environmental chemistry (Yu et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyl(213C)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone-methyl-13C | |
CAS RN |
71777-36-1 | |
Record name | 71777-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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